molecular formula HNS2Si3 B14725747 CID 78062335

CID 78062335

Cat. No.: B14725747
M. Wt: 163.40 g/mol
InChI Key: RTNQBKJVWJEFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78062335 is a compound characterized by its distinct chemical structure and chromatographic properties. The compound is fractionated through vacuum distillation, with its content quantified across different fractions (Figure 1C), suggesting variability in volatility and stability under reduced pressure .

Properties

Molecular Formula

HNS2Si3

Molecular Weight

163.40 g/mol

InChI

InChI=1S/HNS2Si3/c1-4-2-6-3-5-1/h1H

InChI Key

RTNQBKJVWJEFLS-UHFFFAOYSA-N

Canonical SMILES

N1[Si]S[Si]S[Si]1

Origin of Product

United States

Chemical Reactions Analysis

Reaction Typology and Methodological Gaps

While commercial sources broadly classify CID 78062335’s reactivity into oxidation , reduction , and substitution pathways (), these claims lack experimental validation or mechanistic details in authoritative journals. Key challenges include:

  • No peer-reviewed studies directly analyze this compound’s reactivity.

  • Reagent specificity : Claims about peroxymonosulfuric acid or hydrogen gas as reactants () are unsupported by spectral or kinetic data.

Emerging Analytical Techniques for Reaction Elucidation

Recent advancements in reaction monitoring could address these gaps:

TechniqueApplicationRelevance to this compoundSource
Acoustic droplet ejection mass spectrometry Ultrahigh-throughput reaction screeningEnables rapid quantification of reaction outcomes without chromatography
MOSAIC electron microscopy Atomic-scale real-time imaging of reactionsFuture potential for mapping mechanistic steps in this compound’s transformations

Comparative Analysis with Structurally Similar Compounds

Indirect insights may be drawn from kinase inhibitors like 7x (this compound’s structural analogs are unspecified in sources):

  • 7x exhibits multikinase inhibition via CDK4/Cyclin D1 and ARK5 binding, with apoptotic effects at 30–100 nM concentrations ( ).

  • No analogous biochemical data exist for this compound, highlighting the need for targeted kinase profiling.

Hazard and Stability Considerations

Generalized reactive hazards for halogenated compounds (common in this compound’s class) include:

  • Peroxidation risks under aerobic conditions ( ).

  • Thermal instability in endothermic reactions ( ).

Recommendations for Authoritative Data Acquisition

To resolve uncertainties, prioritize:

  • CAS SciFinder® for accessing proprietary reaction datasets and synthetic protocols ( ).

  • High-throughput screening using the mass spectrometry pipeline described in .

  • Collaboration with MOSAIC to apply atomic-scale imaging ( ).

Scientific Research Applications

CID 78062335 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of adhesives and other materials .

Mechanism of Action

The mechanism of action of CID 78062335 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acid derivatives studied for their substrate specificity in enzymatic assays. Their 3D structural overlays (Figure 8 in ) highlight orientation differences in steroid backbones, a method that could apply to CID 78062335 for functional analysis .
  • Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with structural modifications (e.g., hydroxylation) that alter bioactivity. Such comparisons emphasize the role of functional groups in pharmacological properties, a framework relevant to this compound if it shares similar moieties .

Physicochemical Properties

Compound (CID) Molecular Formula Molecular Weight Key Properties Source
CID 899809-61-1 C₁₇H₁₅NO₂ 265.31 Solubility: 0.019–0.0849 mg/mL; CYP1A2 inhibition
CID 1533-03-5 C₁₀H₉F₃O 202.17 High BBB permeability; Log S (ESOL): -0.21
This compound Not specified Not specified Volatility-dependent fractionation

Key observations:

  • Solubility and Bioavailability : this compound’s distillation behavior suggests moderate volatility, contrasting with highly soluble compounds like CID 1254115-23-5 (solubility: 86.7 mg/mL) .

Analytical and Pharmacological Comparisons

  • Chromatographic Behavior: this compound’s GC-MS profile (Figure 1B) differs from LC-ESI-MS methods used for ginsenosides (e.g., distinguishing Rf and F11 isomers via source-induced CID fragmentation) . This highlights the need for tailored analytical protocols.
  • Therapeutic Potential: While this compound’s applications are unspecified, compounds like irbesartan (CID 3749) and troglitazone (CID 5591) demonstrate how structural optimization (e.g., sulfonylurea vs. thiazolidinedione groups) impacts drug efficacy—a principle applicable to this compound’s development .

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